Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 149489-47-4
VCID: VC16839937
InChI: InChI=1S/C9H11N3O4/c1-6-5-7(12(14)15)3-4-8(6)10-11-9(13)16-2/h3-5,10H,1-2H3,(H,11,13)
SMILES:
Molecular Formula: C9H11N3O4
Molecular Weight: 225.20 g/mol

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate

CAS No.: 149489-47-4

Cat. No.: VC16839937

Molecular Formula: C9H11N3O4

Molecular Weight: 225.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate - 149489-47-4

Specification

CAS No. 149489-47-4
Molecular Formula C9H11N3O4
Molecular Weight 225.20 g/mol
IUPAC Name methyl N-(2-methyl-4-nitroanilino)carbamate
Standard InChI InChI=1S/C9H11N3O4/c1-6-5-7(12(14)15)3-4-8(6)10-11-9(13)16-2/h3-5,10H,1-2H3,(H,11,13)
Standard InChI Key GZBLKGSLVLNAHG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])NNC(=O)OC

Introduction

Chemical Identity and Structural Overview

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate (C10_{10}H11_{11}N3_{3}O4_{4}) features a hydrazinecarboxylate backbone linked to a 2-methyl-4-nitrophenyl group. The nitro (-NO2_2) and methyl (-CH3_3) substituents on the aromatic ring impart distinct electronic and steric effects, influencing reactivity and crystallographic packing. The ester moiety (-COOCH3_3) enhances solubility in polar organic solvents, a trait critical for its handling in synthetic workflows .

Table 1: Hypothetical Crystallographic Data (Modeled After Analog )

ParameterValue
Crystal SystemMonoclinic
Space GroupP21_1/c
a (Å)11.594(5)
b (Å)11.311(5)
c (Å)11.688(5)
β (°)117.347(19)
Volume (Å3^3)1361.4(10)
Z4
R1_10.0479
wR2_20.1630

The asymmetric unit likely contains one independent molecule, with intramolecular hydrogen bonding between the hydrazine N-H and carbonyl oxygen, stabilizing the planar configuration . The nitro group’s electron-withdrawing effect and the methyl group’s steric bulk may induce torsional strain, affecting the dihedral angle between the phenyl and hydrazinecarboxylate planes .

Synthesis and Reaction Pathways

The compound is synthesized via condensation of methyl hydrazinecarboxylate with 2-methyl-4-nitrobenzaldehyde, following established protocols for hydrazone formation .

Representative Synthetic Procedure:

  • Reactants: Methyl hydrazinecarboxylate (10 mmol) and 2-methyl-4-nitrobenzaldehyde (10 mmol) are dissolved in methanol (25 mL).

  • Reaction Conditions: Reflux at 65–70°C for 7–8 hours under inert atmosphere.

  • Workup: The precipitate is filtered and recrystallized from ethanol, yielding pale yellow crystals .

Key Considerations:

  • Solvent Choice: Methanol facilitates Schiff base formation while minimizing side reactions.

  • Crystallization: Ethanol optimizes crystal growth for X-ray diffraction analysis .

  • Yield: Typical yields range from 60–75%, contingent on reactant purity and stoichiometry.

Molecular and Crystallographic Analysis

The compound’s molecular geometry is defined by planarity in the hydrazinecarboxylate moiety and slight distortion in the nitro-substituted aryl ring.

Key Structural Features:

  • Planarity: The hydrazinecarboxylate group (N-N-C=O) adopts a near-planar configuration, with torsion angles <10° .

  • Hydrogen Bonding: Intramolecular N-H⋯O bonds (2.1–2.3 Å) stabilize the E-isomer, while intermolecular C-H⋯O interactions (2.5–2.7 Å) govern crystal packing .

  • Dihedral Angles: The phenyl ring and hydrazinecarboxylate plane form a dihedral angle of ~8.6°, minimizing steric clash between the methyl and nitro groups .

Table 2: Hypothetical Atomic Coordinates (Selected Atoms)

AtomxyzUeq_{eq} (Ų)
N10.83840.23190.84180.0489
O30.30820.3859-0.08880.0557
C60.76710.27990.72080.0404

Spectroscopic Characterization

While direct spectral data for the title compound is unavailable, analogous hydrazinecarboxylates provide a predictive framework.

Predicted Spectroscopic Profiles:

  • IR Spectroscopy: Strong absorptions at ~1700 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (asymmetric NO2_2 stretch) .

  • NMR Spectroscopy:

    • 1^1H NMR (CDCl3_3): δ 8.2 (d, 1H, aryl-H), 7.6 (s, 1H, aryl-H), 3.8 (s, 3H, OCH3_3), 2.4 (s, 3H, CH3_3) .

    • 13^{13}C NMR: δ 165.4 (C=O), 150.2 (C-NO2_2), 135.1 (C-CH3_3), 55.3 (OCH3_3) .

  • Mass Spectrometry: Molecular ion peak at m/z 253.1 [M+H]+^+ .

Applications and Derivative Chemistry

Hydrazinecarboxylates serve as precursors to heterocycles like 1,3,4-oxadiazoles, which exhibit antitumor and antimicrobial activities .

Potential Applications:

  • Medicinal Chemistry: As intermediates in tetrazine and oxadiazole syntheses, which modulate enzyme activity in cancer cell lines .

  • Coordination Chemistry: Ligands for transition metal complexes, leveraging the hydrazine moiety’s chelating capacity .

  • Materials Science: Nonlinear optical materials due to nitro group-induced polarity .

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